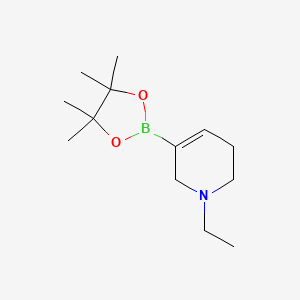

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Description

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a boronate ester derivative of tetrahydropyridine, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds . Its structure features a partially saturated pyridine ring with an ethyl group at the 1-position and a pinacol-protected boronate ester at the 5-position. The ethyl substituent modulates steric and electronic properties, distinguishing it from analogues with benzyl, cyclopropyl, or tert-butyl groups.

Properties

IUPAC Name |

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BNO2/c1-6-15-9-7-8-11(10-15)14-16-12(2,3)13(4,5)17-14/h8H,6-7,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUCHPHZLFQYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis typically starts from halogenated tetrahydropyridine derivatives (e.g., 1-ethyl-1,2,3,6-tetrahydropyridine-5-yl triflate or bromide), which undergo palladium-catalyzed borylation with bis(pinacolato)diboron in the presence of a base such as potassium acetate or potassium carbonate. The reaction is usually carried out in polar aprotic solvents like 1,4-dioxane or N,N-dimethylformamide (DMF) at elevated temperatures (80–150 °C) under inert atmosphere.

Detailed Preparation Methods and Conditions

| Entry | Starting Material | Catalyst System | Base | Solvent | Temperature | Time | Yield | Purification | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 1-Ethyl-1,2,3,6-tetrahydropyridine-5-yl triflate | PdCl2(dppf), dppf ligand | Potassium acetate | 1,4-Dioxane | 80 °C | 4–15 h | Moderate to high | Flash chromatography | Degassed under nitrogen; reaction times vary from 4 to 15 h; typical yields not explicitly stated for ethyl analog but analogous methyl derivatives yield ~70–90% |

| 2 | 1-Ethyl-1,2,3,6-tetrahydropyridine-5-yl bromide or triflate | PdCl2(dppf) or Pd(PPh3)4 | Potassium carbonate or cesium carbonate | DMF or 1,4-Dioxane/Water | 80–150 °C (microwave-assisted at 150 °C for 10 min also reported) | 0.17–16 h | Up to 92% (for methyl analogs) | Recrystallization or flash chromatography | Microwave irradiation accelerates reaction; inert atmosphere essential; cesium fluoride and cesium carbonate improve yields |

| 3 | 1-Ethyl-1,2,3,6-tetrahydropyridine-5-yl triflate with aryl halides (for coupling) | Pd(dppf)Cl2 or Pd(PPh3)4 | Potassium carbonate or phosphate | 1,4-Dioxane/Water or DMF | 80–100 °C | 1–3 h | 65–92% (methyl analogs) | Chromatographic purification and recrystallization | Cross-coupling to form complex molecules; reaction mixtures degassed and conducted under argon or nitrogen |

Representative Experimental Procedure (Adapted from Analogous Methyl Derivative)

- Reagents: 1-Ethyl-1,2,3,6-tetrahydropyridine-5-yl triflate (4.47 mmol), bis(pinacolato)diboron (4.9 mmol), potassium acetate (17 mmol), PdCl2(dppf) (0.15 mmol), dppf ligand (0.15 mmol).

- Procedure: The reagents are combined in 50 mL of 1,4-dioxane in a nitrogen-purged flask. The mixture is stirred at 80 °C for 15 hours under nitrogen. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

- Purification: The crude product is purified by flash chromatography on silica gel using a hexanes/ethyl acetate gradient.

- Outcome: The product is obtained as a pale yellow solid with yields typically around 70–90% for methyl analogs, expected to be similar for ethyl derivatives.

Reaction Optimization and Catalysts

- Catalysts: The most effective catalysts are palladium complexes with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or tetrakis(triphenylphosphine)palladium(0).

- Bases: Potassium acetate and potassium carbonate are commonly used bases; cesium carbonate and cesium fluoride have been shown to improve reaction rates and yields.

- Solvents: 1,4-Dioxane is preferred for its ability to dissolve both organic and inorganic reagents; DMF and mixtures with water are also employed.

- Temperature: Typical reaction temperatures range from 80 °C to 150 °C, with microwave-assisted heating providing rapid reaction times (minutes instead of hours).

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Catalyst | PdCl2(dppf), Pd(PPh3)4 | Essential for borylation efficiency |

| Base | KOAc, K2CO3, Cs2CO3, CsF | Influences yield and reaction rate |

| Solvent | 1,4-Dioxane, DMF, Dioxane/Water | Affects solubility and catalyst activity |

| Temperature | 80–150 °C | Higher temp accelerates reaction; microwave reduces time |

| Reaction Time | 10 min (MW) to 16 h (conventional) | Longer times increase conversion |

| Atmosphere | Nitrogen or Argon | Prevents catalyst deactivation |

Research Findings and Notes

- The preparation of the boronate ester on the tetrahydropyridine ring is highly dependent on the nature of the halide leaving group (triflate > bromide).

- Ligand choice (dppf vs triphenylphosphine) affects catalytic turnover and selectivity.

- Microwave-assisted borylation has been demonstrated to drastically reduce reaction times from hours to minutes while maintaining high yields.

- Purification by flash chromatography or recrystallization yields high-purity products suitable for further synthetic applications.

- These methods have been validated in multiple research contexts for the preparation of similar boronate esters on nitrogen-containing heterocycles, indicating robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Research is ongoing into the use of boron-containing compounds in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The compound’s molecular targets and pathways depend on its specific application, such as in drug development or material synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

- Structure : Benzyl group at the 1-position.

- However, the aromatic ring may enhance stability under acidic conditions .

- Applications : Used in pharmaceutical intermediates where aromatic interactions are beneficial .

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

- Structure : Cyclopropyl group at the 1-position.

- Reactivity : Cyclopropyl’s ring strain may increase susceptibility to ring-opening reactions, reducing stability. However, its electron-donating nature could enhance boron’s electrophilicity in cross-couplings .

- Applications : Suitable for synthes strained ring systems in agrochemicals .

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

- Structure : tert-Butyl carbamate at the 1-position.

- Reactivity : The bulky tert-butyl group provides steric protection to the boronate ester, improving stability during storage but requiring harsher reaction conditions (e.g., higher temperatures) for Suzuki couplings .

- Applications : Common in peptide chemistry and protective group strategies .

Electronic and Steric Modifications in Pyridine Derivatives

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

- Structure : Trifluoromethyl group at the 5-position on a fully aromatic pyridine.

- Reactivity : The electron-withdrawing CF₃ group reduces electron density at boron, slowing transmetallation. However, it enhances oxidative stability .

- Applications : Valued in fluorinated drug candidates (e.g., kinase inhibitors) .

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Biological Activity

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a complex organic compound characterized by its unique structural features that include a tetrahydropyridine ring and a boron-containing dioxaborolane moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula: CHBNO

- Molecular Weight: 222.092 g/mol

- CAS Number: 1909308-00-4

- Functional Groups: Nitrogen heterocycles and boronic esters.

The biological activity of this compound is largely attributed to the presence of the boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property enables it to participate in various biochemical interactions that are crucial for its potential therapeutic effects. The compound's ability to engage in molecular recognition makes it a candidate for applications in drug development and biosensing technologies.

Medicinal Chemistry

Research indicates that compounds containing boron have significant potential in cancer therapy, particularly through Boron Neutron Capture Therapy (BNCT). The unique properties of boron compounds allow them to selectively accumulate in tumor cells and enhance the efficacy of radiation therapy. Studies are ongoing to explore the effectiveness of this compound in this context .

Synthesis of Advanced Materials

The compound's unique chemical structure allows for its use as a building block in organic synthesis. It has been utilized in the formation of complex molecules through cross-coupling reactions. Its applications extend to the synthesis of advanced materials such as polymers and nanomaterials due to its distinctive reactivity profile .

Comparative Analysis with Similar Compounds

A comparative analysis with other boron-containing compounds like 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole showed differences in biological activity profiles. The tetrahydropyridine derivative exhibited distinct reactivity patterns that could be leveraged for specific therapeutic applications not achievable with imidazole derivatives. This uniqueness enhances its potential utility in medicinal chemistry .

Data Table: Biological Activity Comparison

| Compound Name | CAS Number | Biological Activity | Application Area |

|---|---|---|---|

| 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole | 1234567-89-0 | Moderate anticancer activity | Cancer therapy |

| 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | 1007110-53-3 | Low antibacterial activity | Antibacterial agents |

| This compound | 1909308-00-4 | Potential anticancer activity | Advanced materials synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. The boronate ester moiety (dioxaborolane) reacts with halogenated intermediates (e.g., bromo- or iodo-substituted tetrahydropyridines) under palladium catalysis. For example, Pd(PPh₃)₄ with a base like K₂CO₃ in a toluene/EtOH/H₂O solvent system at 90–105°C is commonly used . Pre-functionalization of the tetrahydropyridine ring with a leaving group (e.g., bromide) is critical.

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group integration, tetrahydropyridine ring protons) and HRMS (High-Resolution Mass Spectrometry) to verify molecular weight accuracy (e.g., ±1 ppm deviation). IR spectroscopy can identify characteristic B-O stretching (~1350 cm⁻¹) and C-N bonds (~1600 cm⁻¹) .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer : The boronate ester is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) with molecular sieves. Avoid prolonged exposure to air or protic solvents to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling applications?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands like SPhos or XPhos to enhance turnover.

- Solvent Systems : Compare polar aprotic (DMF, DMSO) vs. biphasic systems (toluene/EtOH/H₂O).

- Temperature Gradients : Use microwave-assisted synthesis (100–120°C) to reduce reaction time.

Computational tools (e.g., DFT for transition-state analysis) can predict optimal conditions .

Q. How to resolve contradictions in spectroscopic data, such as unexpected splitting in NMR?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., ring puckering in tetrahydropyridine) by acquiring spectra at 25°C vs. –40°C.

- 2D NMR (COSY, NOESY) : Confirm through-space coupling or conformational isomerism.

- Reproducibility : Repeat experiments under rigorously anhydrous conditions to rule out hydrolysis artifacts .

Q. What strategies mitigate stereochemical challenges during functionalization?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary chiral groups to control tetrahydropyridine ring conformation.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed couplings to enforce enantioselectivity.

- Chiral HPLC : Resolve diastereomers post-synthesis (e.g., using a Chiralpak® IA column) .

Q. How to design experiments for studying the compound’s reactivity in C–B bond transformations?

- Methodological Answer :

- Kinetic Studies : Monitor boronate ester hydrolysis rates via ¹¹B NMR under varying pH (3–9).

- Cross-Coupling Scope : Screen diverse aryl/heteroaryl halides to evaluate electronic effects (e.g., electron-deficient vs. -rich partners).

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace proton exchange in intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.